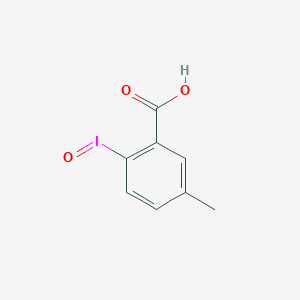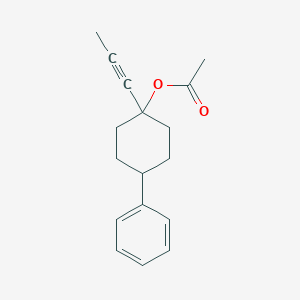
2-Iodosyl-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodosyl-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodosyl group, and the hydrogen atom at the fifth position is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodosyl-5-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid. The process includes the following steps:
Iodination Reaction: 2-Methylbenzoic acid is iodized in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride. .
Purification: The crude product is purified using techniques such as sublimation, distillation, and crystallization to obtain high-purity this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodosyl-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The iodosyl group can participate in oxidation reactions, acting as an oxidizing agent.
Substitution: The compound can undergo substitution reactions where the iodosyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under acidic or neutral conditions.
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used in substitution reactions. The conditions vary depending on the specific reagents and desired products.
Major Products Formed
Oxidation Products: The oxidation of this compound can yield various oxidized derivatives, depending on the reaction conditions.
Substitution Products: Substitution reactions can produce a range of substituted benzoic acids with different functional groups replacing the iodosyl group.
Wissenschaftliche Forschungsanwendungen
2-Iodosyl-5-methylbenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of iodosyl groups on biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-Iodosyl-5-methylbenzoic acid involves its ability to act as an oxidizing agent. The iodosyl group can transfer oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical and biochemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-5-methylbenzoic acid: This compound is similar but lacks the iodosyl group, making it less reactive in oxidation reactions.
2-Iodosylbenzoic acid: This compound has an iodosyl group but lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
2-Iodosyl-5-methylbenzoic acid is unique due to the presence of both the iodosyl and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and research applications .
Eigenschaften
IUPAC Name |
2-iodosyl-5-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-5-2-3-7(9-12)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUFNIJAUHAKKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Amino-5-ethyl-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B372912.png)









![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)

![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)

